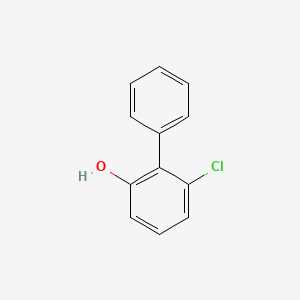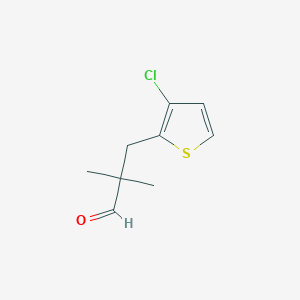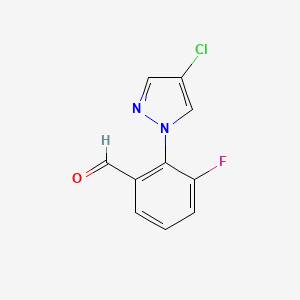
4-Cyclopropanecarbonyl-2,3-dimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropanecarbonyl-2,3-dimethylphenol is an organic compound with the molecular formula C12H14O2 and a molecular weight of 190.24 g/mol . It is also known by its systematic name, cyclopropyl(4-hydroxy-2,3-dimethylphenyl)methanone . This compound is characterized by the presence of a cyclopropane ring attached to a carbonyl group, which is further connected to a dimethylphenol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropanecarbonyl-2,3-dimethylphenol typically involves the acylation of 2,3-dimethylphenol with cyclopropanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2,3-Dimethylphenol+Cyclopropanecarbonyl chloride→this compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate catalysts, would apply to large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropanecarbonyl-2,3-dimethylphenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated phenols
Aplicaciones Científicas De Investigación
4-Cyclopropanecarbonyl-2,3-dimethylphenol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-Cyclopropanecarbonyl-2,3-dimethylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with enzymes or receptors, while the carbonyl group can participate in nucleophilic addition reactions. The cyclopropane ring may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylphenol
- 4-Cyclopropylphenol
- Cyclopropanecarbonyl chloride
Uniqueness
4-Cyclopropanecarbonyl-2,3-dimethylphenol is unique due to the presence of both a cyclopropane ring and a dimethylphenol moiety, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H14O2 |
|---|---|
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
cyclopropyl-(4-hydroxy-2,3-dimethylphenyl)methanone |
InChI |
InChI=1S/C12H14O2/c1-7-8(2)11(13)6-5-10(7)12(14)9-3-4-9/h5-6,9,13H,3-4H2,1-2H3 |
Clave InChI |
JEVCTRYFOFBPON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1C)O)C(=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic chloride, N-[(4-methoxyphenyl)methyl]-N-methyl-](/img/structure/B13301425.png)

![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-phenylpropanoic acid](/img/structure/B13301449.png)

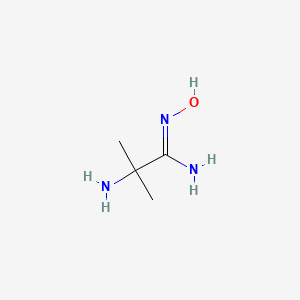
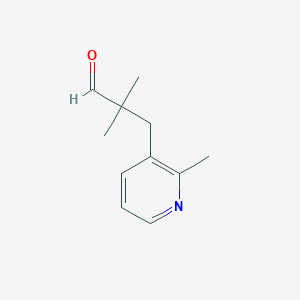

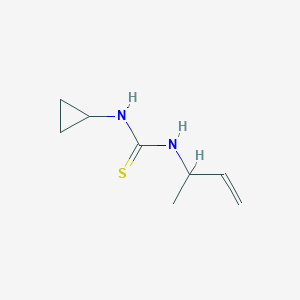
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)

![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
